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molecular formula C11H11ClO4 B8444014 6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid

6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid

Cat. No. B8444014
M. Wt: 242.65 g/mol
InChI Key: DKIIWECEWOWEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04281012

Procedure details

A solution of 1.9 g of 5-chloro-α,α-dimethyl-2-hydroxybenzene-methanol in 15 ml of toluene was added dropwise to a stirred mixture of 0.8 g of sodium amide and 100 ml of toluene and the mixture was refluxed for 5 hours and was cooled to 50° C. 2 g of potassium dichloroacetate were added thereto and the mixture was refluxed for 6 hours and was cooled to 20° C. The mixture was poured into 200 ml of ice and 100 ml of N hydrochloric acid. The decanted aqueous phase was extracted 3 times with 50 ml of ether and the combined organic phases were made alkaline by stirring with 100 ml of 2 N sodium hydroxide solution. The organic phase was washed 3 times with 50 ml of N sodium hydroxide solution and the aqueous phase was acidified with concentrated hydrochloric acid and was extracted 3 times with 100 ml of ether. The ether phase was treated with 100 ml of 10% aqueous sodium bicarbonate solution and the aqueous phase was acidified with concentrated hydrochloric acid and was extracted 3 times with 50 ml of methylene chloride. The organic phase was washed with water until neutral, dried over magnesium sulfate and evaporated to dryness to obtain 2.1 g of 6-chloro-4,4-dimethyl-[4H]-1,3-benzodioxin-2-carboxylic acid which after crystallization from cyclohexane melted at 142° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([C:8]([CH3:11])([CH3:10])[OH:9])[CH:7]=1.[NH2-].[Na+].Cl[CH:16](Cl)[C:17]([O-:19])=[O:18].[K+].Cl>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:12][CH:16]([C:17]([OH:19])=[O:18])[O:9][C:8]([CH3:10])([CH3:11])[C:6]=2[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(O)(C)C)O
Name
Quantity
0.8 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC(C(=O)[O-])Cl.[K+]
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring with 100 ml of 2 N sodium hydroxide solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C
EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted 3 times with 50 ml of ether
WASH
Type
WASH
Details
The organic phase was washed 3 times with 50 ml of N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with 100 ml of ether
ADDITION
Type
ADDITION
Details
The ether phase was treated with 100 ml of 10% aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with 50 ml of methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(OC(OC2(C)C)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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